Bila 2157 BS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BILA 2157 BS is a potent and orally active renin inhibitor. Renin inhibitors are a class of drugs that inhibit the activity of renin, an enzyme involved in the regulation of blood pressure. This compound has been developed as a therapeutic agent for the treatment of hypertension and congestive heart failure .
Preparation Methods
The synthesis of BILA 2157 BS involves a highly convergent and stereoselective approach. The process consists of 15 distinct chemical steps, starting from aminodiol 4 . The key step in the synthesis is the enantiospecific, enzyme-catalyzed hydrolysis of a substituted succinate diester to produce a homochiral succinic acid derivative with 98% enantiomeric excess . Recycling of the unwanted enantiomer is achieved through base-catalyzed racemization, leading to an efficient deracemization of the starting racemic diester . The entire sequence proceeds without chromatographic purifications and delivers the product with over 97% homogeneity .
Chemical Reactions Analysis
BILA 2157 BS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The enzyme-catalyzed hydrolysis of substituted succinate diester is a key step in its synthesis.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific enzymes for catalysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BILA 2157 BS has several scientific research applications, including:
Chemistry: It is used as a model compound for studying renin inhibitors and their synthesis.
Biology: The compound is used to study the renin-angiotensin system and its role in blood pressure regulation.
Industry: The compound’s synthesis and production methods are of interest for industrial-scale manufacturing of renin inhibitors.
Mechanism of Action
BILA 2157 BS exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I . By inhibiting renin, this compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The molecular targets and pathways involved include the renin-angiotensin system, which plays a central role in blood pressure regulation .
Comparison with Similar Compounds
BILA 2157 BS is compared with other renin inhibitors such as aliskiren and remikiren. While all these compounds inhibit renin, this compound is unique due to its highly convergent and stereoselective synthesis, which avoids the use of expensive chiral auxiliaries and cryogenics . This makes this compound more amenable to large-scale production .
Similar compounds include:
Aliskiren: Another renin inhibitor used for treating hypertension.
Remikiren: A renin inhibitor with similar therapeutic applications.
This compound stands out due to its efficient synthesis and high enantiomeric purity .
Properties
CAS No. |
160937-56-4 |
---|---|
Molecular Formula |
C39H62N6O5S |
Molecular Weight |
727.0 g/mol |
IUPAC Name |
(2R)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide |
InChI |
InChI=1S/C39H62N6O5S/c1-27(2)20-34(46)37(49)33(21-28-12-6-4-7-13-28)43-38(50)30(22-32-26-51-39(40)42-32)23-35(47)45(24-29-14-8-5-9-15-29)25-36(48)44(3)19-17-31-16-10-11-18-41-31/h10-11,16,18,26-30,33-34,37,46,49H,4-9,12-15,17,19-25H2,1-3H3,(H2,40,42)(H,43,50)/t30-,33+,34+,37-/m1/s1 |
InChI Key |
RTFZIRGGIOYLOO-XNAGGRMISA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |
SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |
160937-56-4 | |
Synonyms |
BILA 2157 BS BILA-2157 BS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.